molecular formula C13H15NO3 B1626123 (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate CAS No. 57171-00-3

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B1626123
CAS No.: 57171-00-3
M. Wt: 233.26 g/mol
InChI Key: FPJQSGNPXDLFTM-NSHDSACASA-N
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Description

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is known for its unique stereochemistry and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline and benzyl bromide.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carboxylic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
  • (S)-tert-Butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Uniqueness

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific methyl ester group, which influences its reactivity and solubility. Compared to its ethyl and tert-butyl analogs, the methyl ester variant may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQSGNPXDLFTM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451330
Record name (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57171-00-3
Record name (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of NaH (22 g of 60% NaH in mineral oil, 0.55 mol) in 400 mL benzene was added the product of Example 1A (0.387 mol) in 100 mL benzene dropwise via addition funnel. The mixture stirred for 30 minutes after the addition was complete, then was warmed to reflux and allowed to stir for 1.5 h. The reaction was cooled to 45° C. and stirred for 16 h. A portion of benzyl bromide (45 mL, 0.38 mol) was added, the mixture was warmed to reflux and an additional amount of benzyl bromide was added (45 mL, 0.38 mol). This solution stirred for 24 h at reflux, then was cooled to ambient temperature, filtered through Celite® diatomaceous earth and the residue was washed with CH2Cl2. The combined filtrates were concentrated under reduced pressure and excess benzyl bromide was removed via distillation. The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc) to give 46.6 g of the title compound (0.2 mol, 52% yield). MS (DCl/NH3) m/z 234 (M+H)+.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.387 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

1-Benzyl-5-oxo-2-pyrrolidinecarboxylic acid (9.69 g, 44.2 mmol) in methanol (75 mL) was treated with sulfuric acid (0.5 mL) and refluxed for 2.5 hours. The mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The ethyl acetate phase was concentrated under reduced pressure to provide the title compound which was used in the next step without further purification.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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